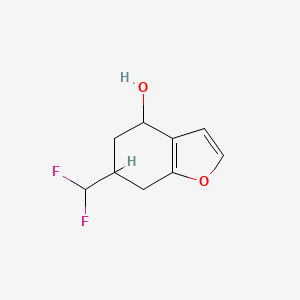
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a tetrahydrobenzofuran ring, which imparts unique chemical and physical properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethyl radicals generated from difluoromethylborates . The reaction conditions often involve the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radical, which then reacts with the benzofuran ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-one, while reduction of the difluoromethyl group can produce 6-(Methyl)-4,5,6,7-tetrahydrobenzofuran-4-ol.
Applications De Recherche Scientifique
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to changes in the activity of these biological molecules, affecting various pathways and processes within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another compound with a difluoromethyl group, known for its potential in drug discovery.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
What sets 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol apart is its specific structure, which combines the properties of the difluoromethyl group with the unique characteristics of the tetrahydrobenzofuran ring. This combination results in a compound with distinct chemical reactivity and biological activity, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
6-(difluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)5-3-7(12)6-1-2-13-8(6)4-5/h1-2,5,7,9,12H,3-4H2 |
Clé InChI |
LWPSSSIMXFYBOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C(C1O)C=CO2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


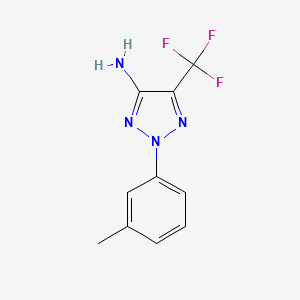

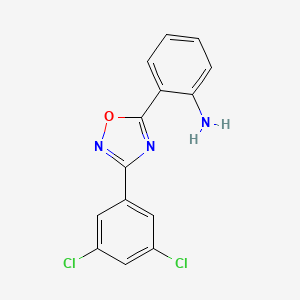
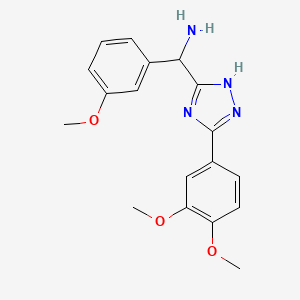
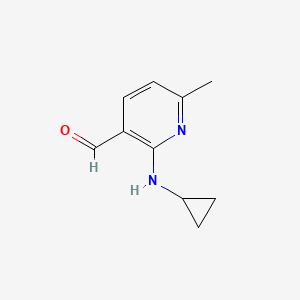

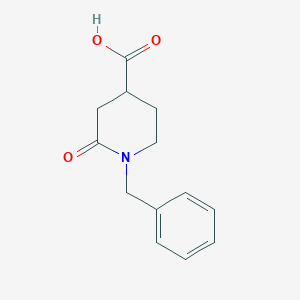

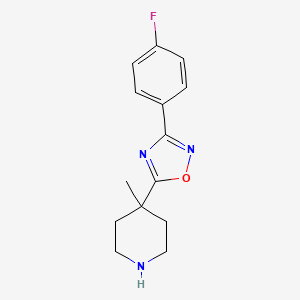
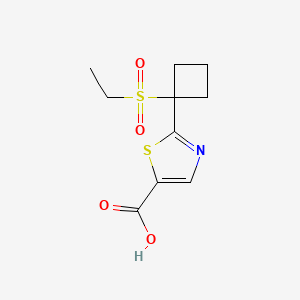

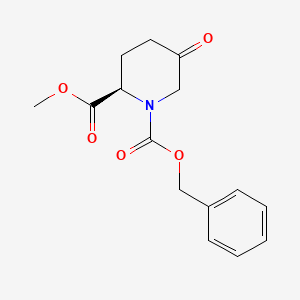

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
